molecular formula C20H21N3O3S2 B2668043 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034428-76-5

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

Cat. No.: B2668043
CAS No.: 2034428-76-5
M. Wt: 415.53
InChI Key: DCCVJWQVXLMTCW-UHFFFAOYSA-N
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Description

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule featuring a combination of imidazole, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    N-alkylated or N-acylated imidazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In medicinal chemistry, the compound’s imidazole and piperidine moieties are of particular interest due to their presence in many pharmacologically active molecules. It could potentially be explored for its antimicrobial, antifungal, or anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties .

Mechanism of Action

The mechanism of action of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone would depend on its specific application. In a biological context, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-22-13-10-21-20(22)28(25,26)17-8-11-23(12-9-17)19(24)16-6-4-15(5-7-16)18-3-2-14-27-18/h2-7,10,13-14,17H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCVJWQVXLMTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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